molecular formula C12H16 B1315250 4-(3,5-Dimethylphenyl)-1-butene CAS No. 77446-28-7

4-(3,5-Dimethylphenyl)-1-butene

Cat. No. B1315250
CAS RN: 77446-28-7
M. Wt: 160.25 g/mol
InChI Key: RSBAVCBYLNBLFA-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-1-butene, commonly referred to as 4-DMB, is a cyclic hydrocarbon that has been studied for its potential as an intermediate in the synthesis of a variety of compounds as well as its potential applications in the field of scientific research. 4-DMB is a structural isomer of 1-butene, which is a colorless, flammable gas that is used in the production of plastics, rubber, and other industrial products. 4-DMB is also a structural isomer of 1,3-dimethylcyclohexene, which is a colorless liquid with a sweet, pungent odor. 4-DMB has been studied for its potential applications in the fields of organic synthesis and scientific research, and

Scientific Research Applications

Photogeneration and Reactivity of Aryl Cations

In a study exploring the photochemistry of aromatic halides, it was found that 4-hydroxy(methoxy)phenyl cations, which can be generated from compounds like 4-(3,5-Dimethylphenyl)-1-butene, show significant potential in synthetic chemistry. These cations exhibit the ability to add to pi nucleophiles, including alkenes, yielding arylated products through a cationic mechanism. This process demonstrates the utility of these compounds in creating complex molecular structures, relevant in fields like pharmaceuticals and materials science (Protti, Fagnoni, Mella, & Albini, 2004).

Functionalized Isoprene Unit Development

Another application lies in the electrochemical preparation of specific isoprene units, such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. The selective preparation of such units, which can be derived from or related to 4-(3,5-Dimethylphenyl)-1-butene, is crucial for developing specialized polymers and elastomers. These substances have wide-ranging applications, from automotive parts to medical devices (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Stereospecific Addition and Disilyne Reactivity

In the field of organosilicon chemistry, compounds similar to 4-(3,5-Dimethylphenyl)-1-butene have been used to investigate the reactivity of disilynes toward π-bonds. This research provides insights into the synthesis of complex silicon-containing compounds, which are important in semiconductor technology and materials science (Kinjo et al., 2007).

Catalysis in Polymerization

These compounds also play a role in the development of catalysts for olefin polymerization. Research in this area focuses on creating more efficient and selective catalysts for producing plastics and other polymeric materials, which are integral to modern industry and technology (Schmid et al., 2001).

properties

IUPAC Name

1-but-3-enyl-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-4-5-6-12-8-10(2)7-11(3)9-12/h4,7-9H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBAVCBYLNBLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505909
Record name 1-(But-3-en-1-yl)-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethylphenyl)-1-butene

CAS RN

77446-28-7
Record name 1-(But-3-en-1-yl)-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Ito, E Nishiuchi, G Fukuhara, Y Inoue… - … & Photobiological Sciences, 2011 - Springer
A series of 4-aryl-1,1-dicyanobutenes (1a-1f) with different substituents were synthesized to control the intramolecular donor-acceptor or charge-transfer (CT) interactions in the ground …
Number of citations: 10 link.springer.com

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